Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-{[2-(3-BENZYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzothiophene core. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple functional groups, such as thiazole and benzyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of ETHYL 2-{[2-(3-BENZYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The thiazole and benzothiophene rings can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and benzothiophene rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include other benzothiophene derivatives and thiazole-containing molecules. Compared to these, ETHYL 2-{[2-(3-BENZYL-4-OXO-2-THIOXO-1,3-THIAZOLAN-5-YL)ACETYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Similar compounds include:
Benzothiophene derivatives: Known for their applications in medicinal chemistry.
Thiazole-containing molecules: Widely studied for their biological activities
Properties
Molecular Formula |
C23H24N2O4S3 |
---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H24N2O4S3/c1-2-29-22(28)19-15-10-6-7-11-16(15)31-20(19)24-18(26)12-17-21(27)25(23(30)32-17)13-14-8-4-3-5-9-14/h3-5,8-9,17H,2,6-7,10-13H2,1H3,(H,24,26) |
InChI Key |
UJKFQHWUCDLIIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CC3C(=O)N(C(=S)S3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.